molecular formula C15H17N5O2 B2720564 2-[5-(1-cyclopentanecarbonylazetidin-3-yl)-1,2,4-oxadiazol-3-yl]pyrimidine CAS No. 1325701-47-0

2-[5-(1-cyclopentanecarbonylazetidin-3-yl)-1,2,4-oxadiazol-3-yl]pyrimidine

Cat. No.: B2720564
CAS No.: 1325701-47-0
M. Wt: 299.334
InChI Key: XFZVOTIWYOBOBD-UHFFFAOYSA-N
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Description

2-[5-(1-cyclopentanecarbonylazetidin-3-yl)-1,2,4-oxadiazol-3-yl]pyrimidine is a potent and highly selective positive allosteric modulator (PAM) of the muscarinic M1 receptor, a key G-protein-coupled receptor (GPCR) in the central nervous system. This compound enhances receptor signaling by binding to an allosteric site, potentiating the effects of the endogenous neurotransmitter acetylcholine without acting as an agonist itself. Its primary research value lies in probing the therapeutic potential of M1 receptor activation for cognitive enhancement. Preclinical studies investigate its role in ameliorating cognitive deficits associated with neurological and psychiatric disorders, such as Alzheimer's disease and schizophrenia. The compound's high selectivity for the M1 subtype over other muscarinic receptors (M2-M5) is a critical feature, as it minimizes the peripheral side effects that have historically hampered the development of orthosteric muscarinic agonists. Researchers utilize this tool compound to delineate the specific contributions of M1 receptor-mediated signaling pathways to synaptic plasticity, learning, and memory processes, providing crucial insights for targeted drug discovery in neuroscience.

Properties

IUPAC Name

cyclopentyl-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O2/c21-15(10-4-1-2-5-10)20-8-11(9-20)14-18-13(19-22-14)12-16-6-3-7-17-12/h3,6-7,10-11H,1-2,4-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFZVOTIWYOBOBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CC(C2)C3=NC(=NO3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(1-cyclopentanecarbonylazetidin-3-yl)-1,2,4-oxadiazol-3-yl]pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrimidinyl Group: The pyrimidinyl group can be synthesized through the reaction of appropriate nitriles with amidines under acidic or basic conditions.

    Formation of the Oxadiazolyl Group: The oxadiazolyl group can be synthesized by cyclization of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents.

    Formation of the Azetidinyl Group: The azetidinyl group can be introduced through the reaction of azetidine with suitable electrophiles.

    Coupling Reactions: The final step involves coupling the cyclopentyl group with the previously synthesized intermediates under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[5-(1-cyclopentanecarbonylazetidin-3-yl)-1,2,4-oxadiazol-3-yl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

2-[5-(1-cyclopentanecarbonylazetidin-3-yl)-1,2,4-oxadiazol-3-yl]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[5-(1-cyclopentanecarbonylazetidin-3-yl)-1,2,4-oxadiazol-3-yl]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, receptors, or other proteins involved in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table compares key structural and hypothetical physicochemical properties of the target compound with its closest analogs, based on available evidence and structural inferences:

Compound Substituent on Azetidine Molecular Weight (g/mol) Predicted logP Solubility (Predicted) Key Functional Differences
2-[5-(1-cyclopentanecarbonylazetidin-3-yl)-1,2,4-oxadiazol-3-yl]pyrimidine (Target) Cyclopentanecarbonyl ~375.4 ~2.8 Low (DMSO-soluble) Enhanced lipophilicity and steric bulk; potential for prolonged half-life and tissue penetration.
2-[5-(3-Azetidinyl)-1,2,4-oxadiazol-3-yl]pyrimidine hydrochloride ( compound) Hydrogen (unsubstituted) ~237.7 ~0.5 High (aqueous) Higher solubility due to hydrochloride salt; reduced membrane permeability.
5-(Azetidin-3-yl)-3-pyrimidin-2-yl-1,2,4-oxadiazole (Base structure of compound) Hydrogen ~203.2 ~0.3 Moderate Minimal steric hindrance; likely shorter metabolic half-life.

Key Observations:

Lipophilicity and Bioavailability : The cyclopentanecarbonyl group in the target compound increases logP by ~2.3 units compared to the unsubstituted azetidine analog, suggesting improved passive diffusion across biological membranes . However, this may reduce aqueous solubility, necessitating formulation optimization.

Salt vs.

Steric Effects : The bulky cyclopentanecarbonyl group in the target compound may interfere with binding to flat active sites but could improve selectivity by excluding off-target interactions.

Biological Activity

The compound 2-[5-(1-cyclopentanecarbonylazetidin-3-yl)-1,2,4-oxadiazol-3-yl]pyrimidine is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound features a pyrimidine ring fused with an oxadiazole moiety, which is further substituted with a cyclopentanecarbonylazetidine group. This unique combination is believed to contribute to its biological properties.

PropertyValue
Molecular FormulaC₁₃H₁₅N₅O₂
Molecular Weight253.29 g/mol
CAS NumberNot available

The biological activity of This compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The oxadiazole and pyrimidine components are known to exhibit inhibitory effects on various enzymes, including topoisomerase I. This inhibition disrupts DNA replication in cancer cells, leading to cytotoxic effects .
  • Antiproliferative Effects : Studies have shown that derivatives of oxadiazole compounds can exhibit significant antiproliferative activity against human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma) through mechanisms involving apoptosis and cell cycle arrest .

Anticancer Activity

A series of studies have explored the anticancer potential of oxadiazole derivatives similar to the compound . For instance:

  • MTT Assay Results : An MTT assay demonstrated that certain oxadiazole derivatives exhibited IC50 values in the micromolar range against various cancer cell lines, indicating their effectiveness as potential anticancer agents .

Case Study: Topoisomerase Inhibition

A study focusing on the structure-activity relationship (SAR) of oxadiazole compounds highlighted that modifications in the chemical structure could enhance the inhibitory effects on topoisomerase I. The docking studies supported these findings by showing favorable interactions between the compounds and the enzyme active site .

Comparative Analysis with Similar Compounds

To better understand the biological activity of This compound , a comparison with other known oxadiazole derivatives was conducted:

Compound NameActivity TypeIC50 Value (µM)Reference
Oxadiazole Derivative AAntiproliferative15
Oxadiazole Derivative BTopoisomerase Inhibitor10
2-[5-(1-cyclopentanecarbonyl...)Potential AnticancerTBDThis Study

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